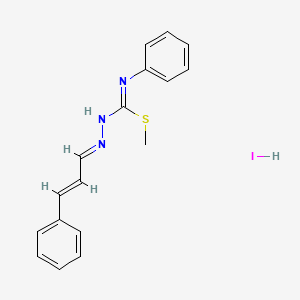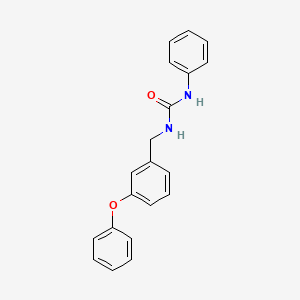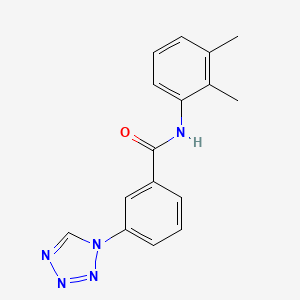
N-(1,2-di-1-piperidinylethylidene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2-di-1-piperidinylethylidene)-4-methylbenzenesulfonamide, commonly known as DPI or Ro-31-8220, is a potent and selective inhibitor of protein kinase C (PKC) isoforms. It was first synthesized in 1989 by researchers at F. Hoffmann-La Roche Ltd. DPI has been extensively studied for its role in cellular signaling pathways and its potential therapeutic applications.
Wirkmechanismus
DPI is a selective inhibitor of N-(1,2-di-1-piperidinylethylidene)-4-methylbenzenesulfonamide isoforms, which are a family of serine/threonine kinases that play a crucial role in cellular signaling pathways. This compound isoforms are involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and migration. DPI inhibits this compound isoforms by binding to the ATP-binding site of the enzyme and preventing its activation. This leads to the inhibition of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects
DPI has been shown to have several biochemical and physiological effects on cells and tissues. It inhibits the activation of this compound isoforms, which leads to the inhibition of downstream signaling pathways and cellular processes. This can result in the inhibition of cell proliferation, induction of apoptosis, and modulation of synaptic plasticity. DPI has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
DPI is a potent and selective inhibitor of N-(1,2-di-1-piperidinylethylidene)-4-methylbenzenesulfonamide isoforms, which makes it a valuable tool for studying the role of this compound in cellular signaling pathways. It has been extensively used in various scientific fields and has a well-established synthesis method. However, DPI has some limitations in lab experiments. It can have off-target effects on other cellular signaling pathways, which can complicate the interpretation of results. Additionally, DPI has low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DPI and its potential therapeutic applications. One area of research is the development of more selective inhibitors of N-(1,2-di-1-piperidinylethylidene)-4-methylbenzenesulfonamide isoforms that can overcome the limitations of DPI. Another area of research is the investigation of the role of this compound isoforms in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, the development of DPI-based therapeutics for the treatment of cancer and other diseases is an area of active research.
Synthesemethoden
The synthesis of DPI involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1,2-di-1-piperidinyl)ethylenediamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DPI. The synthesis of DPI has been reported in several research articles and is considered a well-established method.
Wissenschaftliche Forschungsanwendungen
DPI has been extensively studied in various scientific fields, including cancer research, neurobiology, immunology, and cardiovascular research. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo by regulating various cellular signaling pathways. In neurobiology, DPI has been shown to modulate synaptic plasticity and memory formation by regulating N-(1,2-di-1-piperidinylethylidene)-4-methylbenzenesulfonamide isoforms. In immunology, DPI has been used to study the role of this compound in T-cell activation and differentiation. In cardiovascular research, DPI has been used to investigate the role of this compound in smooth muscle contraction and relaxation.
Eigenschaften
IUPAC Name |
(NE)-N-[1,2-di(piperidin-1-yl)ethylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-17-8-10-18(11-9-17)25(23,24)20-19(22-14-6-3-7-15-22)16-21-12-4-2-5-13-21/h8-11H,2-7,12-16H2,1H3/b20-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALNBMREHYOJMR-FMQUCBEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCCC2)/N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)


![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-thienylmethylene)benzohydrazide](/img/structure/B5784884.png)



![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)


![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)